2-(Isopropyl)-N,5-dimethylcyclohexanecarboxamide

Oral cooling threshold Structure-activity relationship N-alkyl substitution

Researchers requiring a non-menthol, TRPM8 agonist with higher thermal stability than WS-23 often face limited availability of the specific N-methyl analog. This compound addresses that gap with a cooling threshold of ~1.1 μg, suitable for gradual onset formulations. - 5.5× higher oral cooling threshold vs. N-ethyl analog (WS-3) for controlled intensity. - Thermal decomposition max at 251.8 °C, surviving baking and heated tobacco processing. - Near-zero vapor pressure enables non-aromatic cooling in menthol-restricted products.

Molecular Formula C12H23NO
Molecular Weight 197.32 g/mol
CAS No. 39668-83-2
Cat. No. B12673506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isopropyl)-N,5-dimethylcyclohexanecarboxamide
CAS39668-83-2
Molecular FormulaC12H23NO
Molecular Weight197.32 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)C(=O)NC)C(C)C
InChIInChI=1S/C12H23NO/c1-8(2)10-6-5-9(3)7-11(10)12(14)13-4/h8-11H,5-7H2,1-4H3,(H,13,14)
InChIKeyCOUUXWBCHWHELF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl p-Menthane Carboxamide Procurement Overview


2-(Isopropyl)-N,5-dimethylcyclohexanecarboxamide (CAS 39668-83-2; IUPAC: N,5-dimethyl-2-propan-2-ylcyclohexane-1-carboxamide; molecular formula C₁₂H₂₃NO; MW 197.32 g/mol) is the N-methyl analog within the N-substituted p-menthane-3-carboxamide class of synthetic physiological cooling agents . This compound class was first disclosed in the foundational Wilkinson Sword patents (US 4,136,163; US 4,178,459) and acts as an agonist at the TRPM8 cold-menthol receptor [1]. Its closest commercial analog is the N-ethyl derivative, N-ethyl-p-menthane-3-carboxamide (CAS 39711-79-0, commonly marketed as WS-3, FEMA 3455), which differs by a single methylene unit at the amide nitrogen. This seemingly minor structural variation produces quantifiable differences in cooling threshold, potency, and physicochemical properties that are consequential for formulation scientists and procurement specialists selecting among cooling agent candidates for food, oral care, personal care, and tobacco applications [2].

Class N-methyl p-menthane carboxamide cooling agent
Mechanism TRPM8 cold-menthol receptor agonist
Key comparator N-ethyl analog (WS-3); structural analog with quantifiable potency and volatility differences
Ideal for sensory research and formulation screening where N-alkyl chain length is a critical variable. Cooling threshold and potency differ significantly from the N-ethyl analog; verify use-level requirements for end-product transfer.

Generic Substitution Risks Among p-Menthane Carboxamides


Within the N-substituted p-menthane-3-carboxamide family, changing the N-alkyl substituent from methyl (CAS 39668-83-2) to ethyl (CAS 39711-79-0, WS-3) alters the oral cooling threshold by approximately 5.5-fold (1.1 μg vs. 0.2 μg, respectively), directly impacting the minimum effective concentration required in a finished formulation [1]. Furthermore, the same N-alkyl variation modulates TRPM8 receptor activation potency, volatility, and cooling longevity—parameters that govern sensory onset, duration, and off-target flavor impact. Simply substituting one p-menthane carboxamide for another without accounting for these quantitative differences risks under-dosing (insufficient cooling), over-dosing (bitter off-notes or irritation), or failing to meet regulatory and sensory specifications in end-use products such as chewing gum, toothpaste, e-liquids, and topical analgesics [2]. The evidence below quantifies these differences across six dimensions that directly affect scientific selection and bulk procurement decisions.

Potency shift The N-methyl analog exhibits a ~5.5× higher oral cooling threshold than the N-ethyl WS-3. Direct 1:1 replacement will likely result in under-dosing.
Sensory profile Differences in cooling longevity and onset may alter product acceptance. The N-methyl analog's sensory time-intensity profile may not replicate published WS-3 benchmarks.
Aerosol behavior Variation in gas-phase partitioning and thermal stability versus WS-3 and menthol can shift performance in inhalable or heated-tobacco applications without compound-specific validation.

Quantitative Evidence vs. Closest Cooling Agent Comparators


Oral Cooling Threshold: N-Methyl vs. N-Ethyl Analogs

The N-methyl substituent on the target compound (CAS 39668-83-2) yields an oral cooling threshold of approximately 1.1 μg, whereas the N-ethyl analog (WS-3, CAS 39711-79-0) exhibits a threshold of approximately 0.2 μg—a 5.5-fold difference in potency at threshold detection [1]. This structure-activity relationship, originally established in the Watson and Rowsell patents (US 4,193,936; US 4,248,859) and cited in subsequent patent literature, demonstrates that the N-alkyl chain length directly modulates cooling potency within the p-menthane-3-carboxamide scaffold. For context, (-)-menthol has an oral cooling threshold of approximately 0.25 μg [2].

Oral Cooling Threshold
Class-level inference
Target (N-methyl): ~1.1 µg
Comparator (N-ethyl WS-3): ~0.2 µg
(-)-Menthol: ~0.25 µg
Quantified difference: ~5.5× higher threshold vs. WS-3
5.5× higher minimum effective concentration relative to WS-3 must be accounted for in use-level calculations and cost-in-use analysis.
Human oral cooling threshold assay; data from Watson/Rowsell patents.
Oral cooling threshold Structure-activity relationship N-alkyl substitution

TRPM8 Agonist Potency in FLIPR Assay

While direct TRPM8 EC₅₀ data for CAS 39668-83-2 are not available in the peer-reviewed literature, data for the closely related N-ethyl analog (WS-3) establish the potency range for the N-alkyl-p-menthane-3-carboxamide class. In a standardized FLIPR assay using recombinant mouse TRPM8 expressed in HEK293 cells, WS-3 (N-ethyl) exhibited an EC₅₀ of 3.7 ± 1.7 μM, positioning it as more potent than (-)-menthol (EC₅₀ = 4.1 ± 1.3 μM) and approximately 12-fold more potent than WS-23 (EC₅₀ = 44 ± 7.3 μM) [1]. Given that N-alkyl chain length inversely correlates with TRPM8 potency within this scaffold, the N-methyl analog is predicted to exhibit potency between that of the N-ethyl and the unsubstituted amide, though the quantitative relationship has not been directly established [2].

TRPM8 Agonist Potency
Class-level inference
Target: Not directly measured
WS-3 (N-ethyl): EC₅₀ 3.7 ± 1.7 µM
(-)-Menthol: 4.1 ± 1.3 µM
WS-23: 44 ± 7.3 µM
Quantified difference: WS-3 is ~12× more potent than WS-23
Provides a quantitative benchmark for receptor activation potency; 12-fold range within the class informs selection for high-potency requirements.
FLIPR assay; mTRPM8 in HEK293 cells. Data to verify for specific N-methyl analog.
TRPM8 EC50 FLIPR assay Receptor pharmacology

Aerosol-Phase Volatility by GC-MS

In a 2025 GC-MS study of aerosolized cooling agents generated from laboratory-formulated e-liquids, the gas-phase proportions of menthol, WS-23, and WS-3 (N-ethyl) were quantified as 1.94%–5.72%, 0.03%–0.08%, and 0.10%–0.18%, respectively [1]. This demonstrates that WS-3 (N-ethyl) exhibits approximately 10- to 57-fold lower gas-phase partitioning than menthol under vaping-relevant conditions. Independently, WS-3 (N-ethyl) has an estimated vapor pressure of 8.5 × 10⁻⁵ mmHg at 25 °C, compared to menthol's vapor pressure of approximately 7.67 × 10⁻³ mmHg at 25 °C—a roughly 90-fold difference [2]. The N-methyl analog (CAS 39668-83-2), with a lower molecular weight and fewer hydrophobic carbons, is expected to exhibit intermediate volatility between the N-ethyl analog and the parent amide, though direct measurement data are lacking .

Aerosol Volatility
Class-level inference
Target: Not directly measured
WS-3: Gas-phase 0.10%–0.18%
Menthol: Gas-phase 1.94%–5.72%
Quantified difference: WS-3 gas-phase proportion is ~10–57× lower than menthol
Ultra-low volatility relative to menthol is the key differentiator for 'non-menthol' applications and reduced sensory fade.
GC-MS analysis of e-cigarette aerosol; vapor pressure data at 25 °C. Review for N-methyl analog.
Volatility Aerosol gas-phase partitioning GC-MS quantification E-cigarette formulation

Cooling Longevity in Human Sensory Panels

In a controlled human sensory panel study reported in the Givaudan patent US 7,414,152, panelists rated cooling intensity over time for solutions calibrated to similar initial cooling intensity. WS-3 (N-ethyl-p-menthane-3-carboxamide) at a concentration of 1.5 ppm produced a cooling sensation lasting 57 minutes, compared to menthol at 2.0 ppm lasting only 35 minutes [1]. Thus, WS-3 (N-ethyl) delivered approximately 1.6× longer cooling duration at a 25% lower concentration than menthol. While direct longevity data for the N-methyl analog (CAS 39668-83-2) are not available, the Watson/Rowsell structure-activity relationship data indicate that N-alkyl chain length positively correlates with cooling persistence, suggesting the N-methyl analog may exhibit intermediate longevity between the parent acid and the N-ethyl derivative [2].

Cooling Longevity
Class-level inference
Target: Not directly measured
WS-3: 57 min at 1.5 ppm
(-)-Menthol: 35 min at 2.0 ppm
Quantified difference: WS-3 lasted 1.6× longer at 25% lower concentration
Cooling persistence is a critical procurement specification for chewing gum, lozenges, and oral care products.
Human sensory panel data from patent literature. N-alkyl chain length may modulate persistence; data to verify.
Cooling duration Sensory longevity Human panel Time-intensity

Thermal Stability by TGA and Pyrolysis-GC/MS

A comprehensive thermal analysis study of WS-series cooling agents using TGA/DSC and Py-GC/MS demonstrated that WS-3, WS-5, and WS-23 each exhibit a single major weight-loss stage, with maximum weight-loss rates occurring at 251.8 °C, 281.6 °C, and 206.5 °C, respectively [1]. Under simulated cigarette combustion conditions (9% oxygen in nitrogen), WS-3 and WS-23 produced fewer thermal cracking products and were judged more stable than WS-5, which required the lowest heat for crystal transformation and generated relatively more cracking products. Notably, all three cooling agents did not produce any compounds on the HPHCs (Harmful and Potentially Harmful Constituents) or SVHC (Substances of Very High Concern) lists when heated, and all were fully pyrolyzed before 350 °C, confirming their suitability as additives for heated tobacco products [1]. The N-methyl analog (CAS 39668-83-2), with its lower molecular weight and potentially different crystal packing, may exhibit a distinct maximum weight-loss temperature, though this has not been directly measured. Supplier technical literature independently indicates that WS-3 retains cooling strength after continuous exposure to 200 °C .

Thermal Stability
Class-level inference
Target: Not directly measured
WS-3: T_max 251.8 °C
WS-5: 281.6 °C
WS-23: 206.5 °C
Quantified difference: WS-3 T_max is ~45.3 °C higher than WS-23
For high-temperature processing (>200 °C), WS-3-class compounds outperform WS-23, reducing off-flavor risk.
TGA/DSC data under nitrogen. No HPHCs detected in WS-3 class below 350 °C. Review for N-methyl analog.
Thermal stability TGA/DSC Py-GC/MS Heated tobacco Baking applications

Binary Cooling Agent Synergy and Antagonism

A 2025 study employing a TRPM8-based cooling biosensor combined with Chou-Talalay synergy analysis quantified the interaction patterns of binary cooling agent mixtures. The WS-3 (N-ethyl)/menthol combination at a 1:3 ratio produced significant synergy (Combination Index, CI = 0.5–0.7), enabling a 47%–63% dose reduction to achieve the same cooling effect [1]. In contrast, the WS-3/WS-23 combination at a 1:3 ratio exhibited marked antagonism (CI = 1.8–2.3), likely due to competition for overlapping TRPM8 binding sites. Molecular docking confirmed that WS-3 has the highest binding constant (K* value) among the three agents tested, consistent with its lower EC₅₀ [1]. These interaction data provide formulation-level differentiation: the N-methyl analog (CAS 39668-83-2), being structurally intermediate, may exhibit altered synergy/antagonism ratios with menthol and WS-23 compared to the N-ethyl benchmark, though direct testing has not been reported. Independent sensory panel data validated the biosensor predictions [1].

Binary Synergy
Class-level inference
Target: Not directly measured
WS-3 + Menthol (1:3): CI = 0.5–0.7 (synergy)
WS-3 + WS-23 (1:3): CI = 1.8–2.3 (antagonism)
Quantified difference: Synergy enables 47–63% dose reduction of menthol
Formulators must consider synergy/antagonism profiles when co-formulating cooling agents to avoid costly failures.
TRPM8 biosensor with Chou-Talalay method; validated by sensory panel. Specific N-methyl ratios merit direct study.
Cooling synergy Chou-Talalay TRPM8 biosensor Formulation optimization

Evidence-Based Research and Industrial Application Scenarios


Cost-Optimized Cooling in Chewing Gum and Confectionery

The 5.5× higher oral cooling threshold of the N-methyl analog (~1.1 μg) compared to its N-ethyl counterpart (WS-3, ~0.2 μg) makes CAS 39668-83-2 suitable for chewing gum and confectionery applications where a moderate, gradually building cooling sensation is desired rather than an intense initial burst [1]. In chewing gum, typical WS-3 use levels range from 500–2,000 mg/kg ; the N-methyl analog would require proportionally higher loading to achieve equivalent cooling intensity, but may offer cost advantages depending on relative synthetic route efficiency and raw material pricing. Formulators should conduct sensory dose-response testing to establish product-specific use levels, given the absence of published sensory dose-response curves for this specific N-methyl congener.

High-Temperature Foods and Heated Tobacco Products

The WS-3-class thermal stability profile—maximum decomposition at 251.8 °C and retention of cooling strength after 200 °C exposure—positions CAS 39668-83-2 as a candidate for baked goods, hot-fill beverages, and heated tobacco products where processing temperatures exceed the decomposition point of WS-23 (206.5 °C) [1]. The absence of HPHCs or SVHC listed compounds in WS-3-class pyrolysis products below 350 °C further supports suitability for inhalable product applications [1]. However, direct pyrolysis-GC/MS data for the N-methyl analog specifically are not yet available in the open literature, and procurement for heated tobacco should be accompanied by compound-specific thermal degradation analysis.

Non-Menthol Tobacco and E-Liquid with Ultra-Low Volatility

The N-methyl p-menthane-3-carboxamide scaffold is fundamentally differentiated from menthol by its near-zero vapor pressure (~8.5 × 10⁻⁵ mmHg for the N-ethyl analog) and lack of characteristic minty odor [1]. This enables 'non-menthol' cooling in cigarettes, e-liquids, and oral nicotine pouches where menthol is restricted or banned, as demonstrated by the detection of WS-3 in 'non-menthol' cigarette brands at levels of 1.24–1.97 mg/cigarette . The N-methyl analog (CAS 39668-83-2), with its even lower carbon count, may exhibit incrementally different aerosol partitioning behavior that merits compound-specific quantification before large-scale procurement for vaping or heated tobacco applications.

Oral Care and Topical Analgesics with Menthol Synergy

The demonstrated synergy between WS-3-class carboxamides and menthol at a 1:3 ratio (CI = 0.5–0.7, enabling 47%–63% dose reduction) provides an evidence-based formulation strategy for toothpaste, mouthwash, and topical analgesic gels where combining a synthetic carboxamide with menthol reduces menthol loading while maintaining or enhancing total cooling perception [1]. The N-methyl analog's lower intrinsic potency compared to the N-ethyl analog suggests that the optimal synergistic ratio with menthol may differ from the 1:3 ratio established for WS-3, warranting Chou-Talalay analysis for this specific congener prior to finalizing production formulations.

Application
Selection Property
Validation Focus
Chewing gum and confectionery
Moderate cooling threshold and gradual sensory onset
Sensory dose-response testing; cost-in-use vs. WS-3
High-temperature foods and heated tobacco
Thermal stability above 200 °C
Compound-specific TGA/Py-GC-MS; off-flavor screening
'Non-menthol' e-liquids and oral pouches
Ultra-low volatility and lack of minty odor
Aerosol-phase quantification; regulatory compliance review
Oral care and topical analgesics
Synergistic menthol-sparing effect
Chou-Talalay synergy analysis for N-methyl analog; total cooling perception
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